molecular formula C4H8N2O3 B1586167 Ethyl 2-hydrazinyl-2-oxoacetate CAS No. 35196-48-6

Ethyl 2-hydrazinyl-2-oxoacetate

Cat. No. B1586167
CAS RN: 35196-48-6
M. Wt: 132.12 g/mol
InChI Key: KGGHFXZJDYAHAE-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinyl-2-oxoacetate is an organic compound with the molecular formula C4H8N2O3 . It is a neat product with a molecular weight of 132.11 .


Synthesis Analysis

The synthesis of Ethyl 2-hydrazinyl-2-oxoacetate involves the reaction of Diethyloxalate (CAS#:95-92-1) with hydrazine . This reaction has been used in the syntheses of several heterocyclic compounds and hydrazones .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydrazinyl-2-oxoacetate is represented by the formula C4H8N2O3 . The exact mass is 132.05300 .


Chemical Reactions Analysis

The reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate produces Ethyl 2-hydrazinyl-2-oxoacetate . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .


Physical And Chemical Properties Analysis

Ethyl 2-hydrazinyl-2-oxoacetate has a molecular weight of 132.12 . The compound is soluble in water and ethanol. The exact mass is 132.05300 . The compound has a high GI absorption and is not a BBB permeant .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 2-hydrazinyl-2-oxoacetate is utilized in the synthesis of novel chemical compounds with potential antimicrobial properties. For instance, Ghelani, Khunt, and Naliapara (2017) demonstrated its use in preparing indazole bearing oxadiazole derivatives with studied antimicrobial activity (Ghelani, Khunt, & Naliapara, 2017).

Applications in Organic Synthesis

The compound plays a significant role in organic synthesis, forming various derivatives. Pretto et al. (2019) showcased its versatility in synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates (Pretto et al., 2019).

Inhibitor Synthesis for Biomedical Applications

This compound is also instrumental in synthesizing inhibitors for biomedical applications. Navarrete-Vázquez et al. (2012) synthesized derivatives for inhibiting protein tyrosine phosphatase 1B, a target in treating diabetes (Navarrete-Vázquez et al., 2012).

Corrosion Inhibition

In the field of materials science, ethyl 2-hydrazinyl-2-oxoacetate derivatives are used as corrosion inhibitors. Abdallah, Ahmed, and Saleh (2016) synthesized a derivative effective in inhibiting mild steel corrosion in acid solutions (Abdallah, Ahmed, & Saleh, 2016).

Synthesis of Biologically Active Compounds

Ethyl 2-hydrazinyl-2-oxoacetate is key in synthesizing biologically active compounds. Gurevich et al. (2020) synthesized derivatives exhibiting antiplatelet, antioxidant, and anti-inflammatory activities, highlighting its potential in pharmacological research (Gurevich et al., 2020).

Nonlinear Optical Properties

The compound is also relevant in photonic applications due to its nonlinear optical properties. Nair et al. (2022) investigated hydrazone derivatives of ethyl 2-hydrazinyl-2-oxoacetate for their third-order nonlinear optical properties, which are crucial for photonic devices (Nair et al., 2022).

Safety And Hazards

Ethyl 2-hydrazinyl-2-oxoacetate is classified as a danger and has a hazard statement of H228-H302-H315-H319-H335 . It is a controlled product and may require documentation to meet relevant regulations .

properties

IUPAC Name

ethyl 2-hydrazinyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHFXZJDYAHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383050
Record name ethyl 2-hydrazinyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydrazinyl-2-oxoacetate

CAS RN

35196-48-6
Record name ethyl 2-hydrazinyl-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask was added a solution of diethyl oxalate (10.0 g, 68.4 mmol, 1.00 equiv) in ethanol (100 mL). Hydrazine hydrate (2.75 g, 85.8 mmol, 1.00 equiv) was added and the resulting mixture was stirred for 3 h at 80° C. After cooling to ambient temperature, the solids were removed via filtration and the filtrate was concentrated in vacuo to yield 8.00 g (80%) of the title compound as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydrazinyl-2-oxoacetate
Reactant of Route 2
Ethyl 2-hydrazinyl-2-oxoacetate

Citations

For This Compound
2
Citations
DM Khomenko, RO Doroshchuk, YM Ohorodnik… - Chemistry of …, 2022 - Springer
… be synthesized by reaction of acid chlorides with ethyl β-N-Boc-oxalamidrazone 9 (path e), 43 thermal induced condensation of thioamides 10 with ethyl 2-hydrazinyl-2-oxoacetate (11) (…
Number of citations: 3 link.springer.com
ZM Fang, LL Zhang, JJ Wang, FZ Li, T Wang… - Arabian Journal of …, 2023 - Elsevier
… A mixture of rhodamine B (0.250 g, 0.52 mmol), EDCI (0.130 g, 0.68 mmol), HOBt (0.091 g, 0.68 mmol), ethyl 2-hydrazinyl-2-oxoacetate (0.075 g, 0.56 mmol) and 15 mL anhydrous …
Number of citations: 1 www.sciencedirect.com

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